(2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one

Catalog No.
S3194390
CAS No.
2035008-00-3
M.F
C14H14N4O
M. Wt
254.293
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin...

CAS Number

2035008-00-3

Product Name

(2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one

IUPAC Name

(E)-3-phenyl-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one

Molecular Formula

C14H14N4O

Molecular Weight

254.293

InChI

InChI=1S/C14H14N4O/c19-14(7-6-12-4-2-1-3-5-12)17-10-13(11-17)18-9-8-15-16-18/h1-9,13H,10-11H2/b7-6+

InChI Key

ZLDZREOWMOINML-VOTSOKGWSA-N

SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)N3C=CN=N3

solubility

not available

Medicinal Chemistry

Specific Scientific Field: Medicinal chemistry focuses on designing, synthesizing, and studying compounds for their therapeutic properties.

Application Summary:

(2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one: exhibits promising bioactivity. Researchers investigate its potential as a drug candidate for various diseases.

Experimental Procedures:

    Synthesis: The compound can be synthesized using established organic chemistry techniques.

    Characterization: Researchers use spectroscopic methods (NMR, IR, MS) to confirm the compound’s structure.

    Biological Assays: In vitro and in vivo assays assess its bioactivity against specific targets (e.g., enzymes, receptors).

Results: Researchers observe the compound’s interactions with biological targets, evaluate its efficacy, and determine potential therapeutic applications.

Chemical Biology

Specific Scientific Field: Chemical biology explores the interface between chemistry and biology.

Application Summary: Researchers investigate how the compound interacts with biological macromolecules (proteins, nucleic acids).

Experimental Procedures:

    Protein Binding Studies: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinity.

    Cell-Based Assays: Evaluate its effects on cell viability, apoptosis, or signaling pathways.

Results: Understanding its interactions with biomolecules informs drug design and biological processes.

References:

The compound (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic molecule characterized by its unique structural features, including a phenyl group, a triazole moiety, and an azetidine ring. This compound belongs to a class of compounds known for their potential biological activities and applications in medicinal chemistry. The presence of the triazole ring is particularly notable, as it has been associated with various pharmacological properties, including antimicrobial and anticancer activities.

The chemical reactivity of (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one can be analyzed through various types of reactions:

  • Nucleophilic Substitution Reactions: The azetidine ring can undergo nucleophilic substitution due to the presence of electron-withdrawing groups.
  • Electrophilic Addition Reactions: The double bond in the prop-2-en-1-one structure can participate in electrophilic addition reactions, allowing for further functionalization.
  • Cycloaddition Reactions: The triazole moiety may engage in cycloaddition reactions, enhancing the compound's complexity and potential biological activity.

These reactions can facilitate the modification of the compound to enhance its efficacy or reduce toxicity.

The biological activity of (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one has been explored through various studies:

  • Antimicrobial Activity: Compounds containing triazole rings have demonstrated significant antimicrobial properties against a range of pathogens.
  • Anticancer Activity: Preliminary studies suggest that this compound could inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Properties: Similar compounds have shown potential in modulating inflammatory pathways, indicating that this compound may also possess anti-inflammatory effects.

The biological activity spectrum can be predicted using computational methods such as quantitative structure–activity relationship (QSAR) models, which analyze the relationship between chemical structure and biological activity .

The synthesis of (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one typically involves several steps:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Triazole Formation: The triazole moiety can be synthesized using click chemistry techniques, specifically involving azide and alkyne coupling reactions.
  • Final Coupling Reaction: The final product is obtained by coupling the azetidine derivative with the triazole component through a suitable reaction pathway.

These synthetic routes are designed to maximize yield while minimizing side reactions.

The applications of (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one are diverse:

  • Pharmaceutical Development: Due to its potential biological activities, this compound may serve as a lead compound in drug discovery programs targeting infectious diseases and cancer.
  • Biochemical Research: It can be utilized in studies exploring the mechanisms of action of triazole-containing compounds in biological systems.
  • Chemical Probes: The unique structural features make it an excellent candidate for use as a chemical probe in various biochemical assays.

Interaction studies involving (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one focus on understanding how this compound interacts with biological targets:

  • Enzyme Inhibition Studies: Investigating its role as an inhibitor for specific enzymes involved in disease pathways.
  • Binding Affinity Assessments: Using techniques like surface plasmon resonance (SPR) to determine binding affinities with target proteins.
  • Cellular Uptake Studies: Evaluating how effectively the compound enters cells and its subsequent effects on cellular functions.

These studies are crucial for determining the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one, which can be compared based on their biological activities and applications:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-AminoquinolineContains an amino group and quinoline structureAntimalarialKnown for its historical use in malaria treatment
5-TriazolylmethylpyridineContains a triazole and pyridine ringAntimicrobialExhibits broad-spectrum antimicrobial activity
6-Azetidinone DerivativesAzetidine ring with various substituentsAnticancerPotential for selective targeting of cancer cells

These comparisons highlight the unique aspects of (2E)-3-phenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]prop-2-en-1-one, particularly its combination of a phenyl group with both azetidine and triazole functionalities that may confer distinct biological properties not present in other compounds.

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Dates

Last modified: 08-18-2023

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